

Structure-activity relationship (SAR) studies of 6-Methoxy-2-methylquinolin-4-ol analogs.

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Compound of Interest

Compound Name: 6-Methoxy-2-methylquinolin-4-ol

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Comparative Analysis of 6-Methoxy-2-methylquinolin-4-ol Analogs in Cancer Research

A detailed examination of the structure-activity relationships of **6-methoxy-2-methylquinolin-4-ol** analogs reveals critical insights into their potential as anticancer agents. This guide provides a comparative analysis of these compounds, supported by experimental data on their cytotoxic effects and detailed protocols for key biological assays. Furthermore, it visualizes the potential signaling pathways through which these compounds may exert their therapeutic effects.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The parent compound, **6-methoxy-2-methylquinolin-4-ol**, has been identified as a promising lead for the development of new therapeutic agents due to its potential to combat various cancer cell lines. This guide delves into the structure-activity relationship (SAR) of its analogs, providing a comparative overview for researchers and drug development professionals.

Structure-Activity Relationship and Cytotoxicity

While a comprehensive SAR study on a wide array of **6-methoxy-2-methylquinolin-4-ol** analogs is not extensively documented in a single repository, analysis of related quinoline and quinolinone derivatives provides valuable insights into the structural requirements for cytotoxic

activity. The following table summarizes the cytotoxic effects of selected quinoline derivatives, highlighting the importance of substitutions on the quinoline core. The data is compiled from various studies to offer a comparative perspective.

Compound ID	R1 (Position 2)	R2 (Position 6)	R3 (Other)	Cancer Cell Line	IC50 (μM)	Reference
Parent Scaffold	-CH ₃	-OCH ₃	4-OH	Various	Data not widely available	
Analog 1	-Phenyl	-H	4-acetamido (tetrahydro)	HeLa (Cervical Cancer)	>50	[1]
Analog 2	-Phenyl	-Cl	4-acetamido (tetrahydro)	HeLa (Cervical Cancer)	25.34	[1]
Analog 3	-Phenyl	-OCH ₃	4-acetamido (tetrahydro)	HeLa (Cervical Cancer)	13.15	[1]
Analog 4	2-(3,4-methylene dioxypyridyl)	-OCH ₃	None	HeLa (Cervical Cancer)	8.3	[1]
Analog 5	2-(3,4-methylene dioxypyridyl)	-Cl	None	PC3 (Prostate Cancer)	31.37	[1]

Key Observations from SAR Studies:

- Substitution at Position 2: Replacing the methyl group at the 2-position with a substituted aryl group, such as a 3,4-methylenedioxyphenyl ring (Analog 4), can significantly enhance cytotoxic activity.^[1]
- Substitution at Position 6: The presence of a methoxy group at the 6-position (Analog 3) appears to be more favorable for cytotoxicity against HeLa cells compared to an unsubstituted analog (Analog 1) or a chloro-substituted analog (Analog 2) in the tetrahydroquinoline series.^[1]
- Aromatization of the Quinoline Core: Aromatic quinoline derivatives generally exhibit better activity profiles compared to their partially saturated tetrahydroquinoline counterparts.^[1]
- Lipophilicity: There is a correlation between increased lipophilicity and enhanced cytotoxic effects, particularly in HeLa and PC3 cancer cell lines.^[1]

Experimental Protocols

The evaluation of the cytotoxic activity of **6-methoxy-2-methylquinolin-4-ol** analogs is primarily conducted using the MTT assay.

MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 to 1×10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

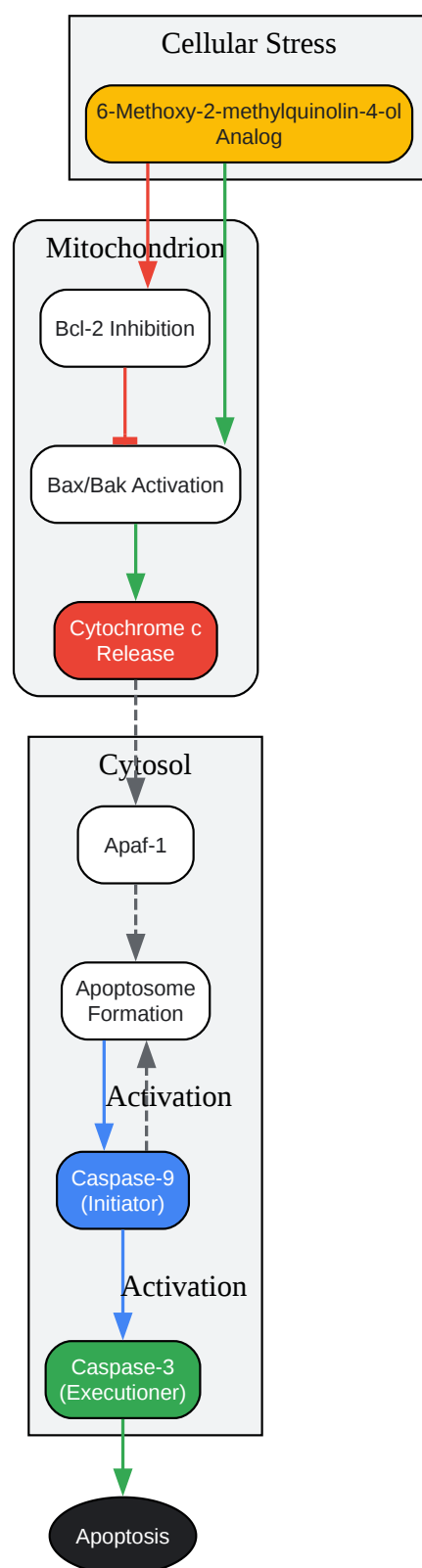
- **Incubation:** The plates are incubated for a specified period, typically 48 or 72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_{50} value, the concentration of the compound that causes a 50% inhibition of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathway: Induction of Apoptosis

Many anticancer agents, including quinoline-based compounds, trigger the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, which are proteases that execute cell death.



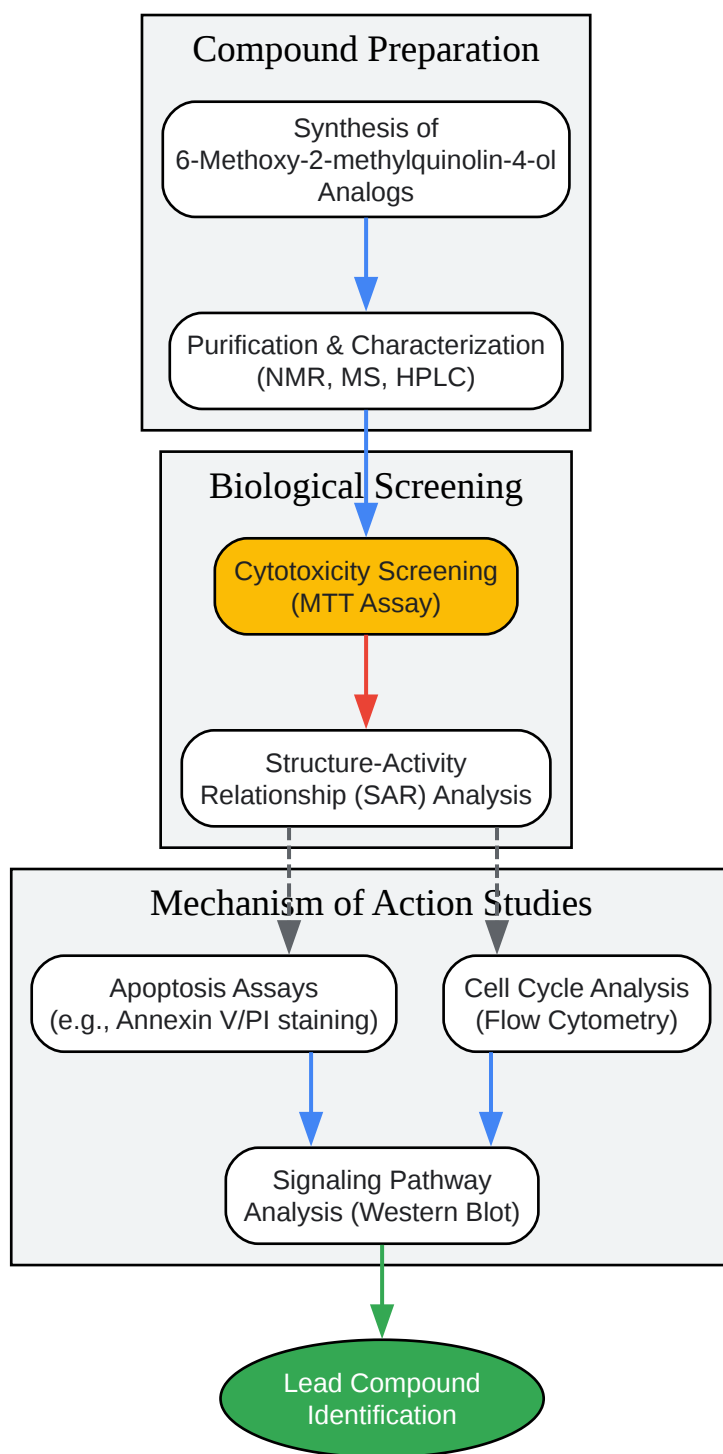
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Caption: Intrinsic apoptosis pathway potentially activated by quinoline analogs.

This diagram illustrates how **6-methoxy-2-methylquinolin-4-ol** analogs may induce apoptosis. By inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax, these compounds can trigger the release of cytochrome c from the mitochondria. This, in turn, leads to the formation of the apoptosome and the activation of a caspase cascade, ultimately resulting in programmed cell death.

Experimental Workflow for Evaluating Anticancer Activity

The overall process of evaluating the anticancer potential of these analogs follows a structured workflow, from synthesis to mechanistic studies.



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Caption: General workflow for the evaluation of quinoline analogs.

This workflow outlines the key stages in the preclinical evaluation of novel **6-methoxy-2-methylquinolin-4-ol** analogs, from their chemical synthesis and purification to in-depth studies

to elucidate their mechanism of action, ultimately leading to the identification of promising lead compounds for further development.

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